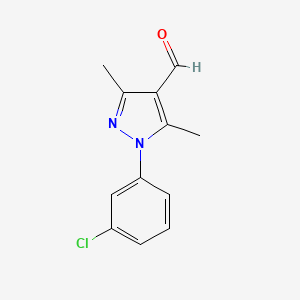

1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

CAS No.: 294877-36-4

Cat. No.: VC2474617

Molecular Formula: C12H11ClN2O

Molecular Weight: 234.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 294877-36-4 |

|---|---|

| Molecular Formula | C12H11ClN2O |

| Molecular Weight | 234.68 g/mol |

| IUPAC Name | 1-(3-chlorophenyl)-3,5-dimethylpyrazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C12H11ClN2O/c1-8-12(7-16)9(2)15(14-8)11-5-3-4-10(13)6-11/h3-7H,1-2H3 |

| Standard InChI Key | FZBWBUFTEPDFBG-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1C2=CC(=CC=C2)Cl)C)C=O |

| Canonical SMILES | CC1=C(C(=NN1C2=CC(=CC=C2)Cl)C)C=O |

Introduction

Chemical Identity and Properties

1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde belongs to the pyrazole class of heterocyclic compounds, characterized by a five-membered ring containing two adjacent nitrogen atoms. The compound features a 3-chlorophenyl group attached to one of the nitrogen atoms (N1), methyl groups at the 3 and 5 positions, and an aldehyde functional group at the 4 position of the pyrazole ring.

| Property | Value |

|---|---|

| CAS Number | 294877-36-4 |

| Molecular Formula | C₁₂H₁₁ClN₂O |

| Molecular Weight | 234.68 g/mol |

| IUPAC Name | 1-(3-chlorophenyl)-3,5-dimethylpyrazole-4-carbaldehyde |

| State | Solid |

| Melting Point | Not reported specifically, similar compounds: 93-95°C |

| Solubility | Soluble in organic solvents (DMSO, chloroform, DMF) |

The compound's structure consists of a planar pyrazole ring with a coplanar aldehyde group, facilitating its electrophilic reactivity. The presence of the 3-chlorophenyl substituent introduces steric hindrance, which influences the compound's reactivity and binding properties in biological systems.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, with the Vilsmeier-Haack reaction being the most commonly employed method.

Vilsmeier-Haack Formylation

The primary synthetic approach involves the Vilsmeier-Haack reaction, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl group at the 4-position of the pyrazole ring . A general scheme for this synthesis is as follows:

-

Formation of 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole from 3-chlorophenylhydrazine and acetylacetone

-

Formylation using the Vilsmeier complex (POCl₃/DMF) at 90-120°C

The reaction typically yields the desired product in 70-85% yield after purification .

Alternative Methods

An alternative approach involves the use of 2,4,6-trichloro triazine in N,N-dimethylformamide at room temperature, starting from the corresponding methyl ketone hydrazones. This method has been reported to produce various 3-aryl(alkyl)-1-phenyl-1H-pyrazole-4-carbaldehydes in good yields .

Chemical Reactions and Reactivity

The reactivity of 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is largely governed by the aldehyde functional group at the 4-position of the pyrazole ring.

Oxidation Reactions

The aldehyde group can be readily oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) in water-pyridine medium. This reaction produces 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid in high yield . The acid can be further converted to acid chlorides, esters, and amides through standard transformations.

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) in methanol or ethanol, or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran. This results in the formation of 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-methanol .

Condensation Reactions

The aldehyde functionality readily undergoes condensation reactions with various nucleophiles:

-

With active methylene compounds: Knoevenagel condensation with compounds like malononitrile, ethyl cyanoacetate, or acetylacetone.

-

With amines: Formation of Schiff bases (imines).

-

With hydrazines: Production of hydrazones, which can be further cyclized to form new heterocycles.

For example, condensation with semicarbazide yields the corresponding semicarbazone, while reaction with hydroxylamine produces the oxime derivative .

Hydroxyalkylation (Friedel-Crafts Type Reactions)

The compound can participate in Friedel-Crafts type reactions, where the aldehyde group reacts with aromatic compounds in the presence of acidic catalysts to form hydroxyalkylated products .

Biological Activity and Applications

Pyrazole derivatives, including 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, exhibit diverse biological activities, making them valuable scaffolds in medicinal chemistry.

Antimicrobial Properties

Similar pyrazole derivatives have demonstrated significant antimicrobial activity against various bacterial strains. Although specific data for 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is limited, structurally related compounds have shown promising results against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC Range for Similar Compounds (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.25-1.0 |

| Escherichia coli | 0.30-1.2 |

| Pseudomonas aeruginosa | 0.40-1.5 |

| Cancer Cell Line | IC₅₀ Range for Similar Compounds (μM) |

|---|---|

| MCF7 (Breast cancer) | 12.5-20.0 |

| A549 (Lung cancer) | 15.0-30.0 |

| HeLa (Cervical cancer) | 20.0-35.0 |

Other Biological Activities

Compounds with similar structures have also shown potential as:

-

Serotonin receptor modulators

-

Anti-inflammatory agents

-

Antileishmanial and antimalarial compounds

-

Enzyme inhibitors

These activities suggest that 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde could serve as a lead compound for the development of new therapeutic agents targeting various diseases.

Analytical Characterization

Various analytical techniques are employed to characterize 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde and confirm its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy typically reveals:

-

Aldehyde proton signal at δ 9.8-10.2 ppm

-

Aromatic protons from the 3-chlorophenyl group at δ 7.2-8.0 ppm

-

Methyl group signals at δ 2.3-2.6 ppm

¹³C NMR shows:

-

Aldehyde carbon signal at approximately δ 185 ppm

-

Pyrazole ring carbon signals between δ 115-150 ppm

-

Methyl carbon signals at δ 10-15 ppm

Infrared (IR) Spectroscopy

Key IR absorption bands include:

-

C=O stretching of the aldehyde group at 1670-1700 cm⁻¹

-

C=N stretching of the pyrazole ring at 1550-1600 cm⁻¹

-

C-Cl stretching at 750-800 cm⁻¹

Mass Spectrometry

Mass spectrometric analysis typically shows:

-

Molecular ion peak at m/z 234 (M⁺)

-

Fragment peaks corresponding to the loss of the aldehyde group (M⁺-CHO)

-

Peaks representing cleavage of the N-aryl bond

X-ray Crystallography

X-ray diffraction studies of similar compounds reveal a planar pyrazole ring with a coplanar aldehyde group, facilitating electrophilic reactivity. The 3-chlorophenyl substituent typically shows some degree of twisting relative to the pyrazole plane due to steric considerations .

Comparison with Similar Compounds

Understanding structure-activity relationships requires comparison with structurally related compounds.

Positional Isomers

The 4-chlorophenyl isomer (1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde) differs in the position of the chlorine atom on the phenyl ring. This structural change can affect physical properties, reactivity, and biological activity .

Related Functional Groups

Comparison with the corresponding carboxylic acid (1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid) provides insights into how oxidation state affects properties and activity.

| Compound | Molecular Weight (g/mol) | Functional Group | Key Differences |

|---|---|---|---|

| 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | 234.68 | Aldehyde (CHO) | Higher reactivity, intermediary oxidation state |

| 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | 250.68 | Carboxylic acid (COOH) | Less reactive, higher oxidation state, acidic properties |

| 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | 234.68 | Aldehyde (CHO) | Different chlorine position, altered electronic distribution |

| 5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde | 255.10 | Aldehyde (CHO) | Additional chlorine on pyrazole ring, different methyl pattern |

Structure-Activity Relationships

Studies on pyrazole derivatives indicate that:

-

The position of substituents on the phenyl ring affects binding to biological targets

-

The presence of the aldehyde group at position 4 is often crucial for biological activity

-

Methyl groups at positions 3 and 5 can enhance lipophilicity and membrane permeability

These structure-activity relationships provide valuable insights for the design of more potent and selective compounds with desired biological properties.

Application in Synthesis

1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde serves as a versatile building block in organic synthesis.

Synthesis of Chalcones

The compound readily undergoes aldol condensation with acetophenones and other ketones to form chalcones, which themselves exhibit diverse biological activities .

Heterocycle Synthesis

The aldehyde functionality enables the synthesis of various heterocyclic systems:

-

Pyridines via condensation with β-aminocrotonates

-

Pyrimidines through reaction with guanidine derivatives

-

Oxadiazoles via oxidative cyclization of acylhydrazones

Medicinal Chemistry Applications

As a synthetic intermediate, the compound contributes to the development of:

-

Enzyme inhibitors

-

Receptor modulators

-

Anti-infective agents

-

Anti-inflammatory compounds

These applications underscore the significance of 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde in medicinal chemistry and drug discovery .

Future Research Directions

Several promising research avenues warrant further investigation:

Structural Modifications

Systematic modification of the compound's structure could enhance its biological activity and physicochemical properties. Potential modifications include:

-

Substitution of the chlorine atom with other halogens or functional groups

-

Variation of the substituents at the 3 and 5 positions

-

Introduction of additional functional groups on the pyrazole ring

Biological Activity Profiling

Comprehensive biological screening would provide valuable insights into the compound's therapeutic potential:

-

Antimicrobial activity against resistant strains

-

Anticancer effects against diverse tumor cell lines

-

Anti-inflammatory and analgesic properties

-

Enzyme inhibition profiles

Computational Studies

Molecular modeling and computational methods could elucidate:

-

Binding modes with biological targets

-

Structure-activity relationships

-

Physicochemical properties and ADME (Absorption, Distribution, Metabolism, Excretion) profiles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume